

Temuterkib (LY3214996) Application Notes

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Compound Focus: Temuterkib

CAS No.: 1951483-29-6

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Drug Overview and Mechanism of Action

Temuterkib is an orally available inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2, which are key components of the mitogen-activated protein kinase (MAPK) pathway [1]. This pathway is a critical signaling cascade regulating cell growth, proliferation, and survival, and its deregulation is implicated in approximately 40% of human cancers [2]. By inhibiting ERK1/2, **Temuterkib** prevents the activation of MAPK/ERK-mediated signal transduction, leading to the inhibition of ERK-dependent tumor cell proliferation and survival [1].

Current Clinical Development Status

Temuterkib has been investigated in multiple clinical trials. The following table summarizes the known indications and their corresponding development phases as identified in the search results.

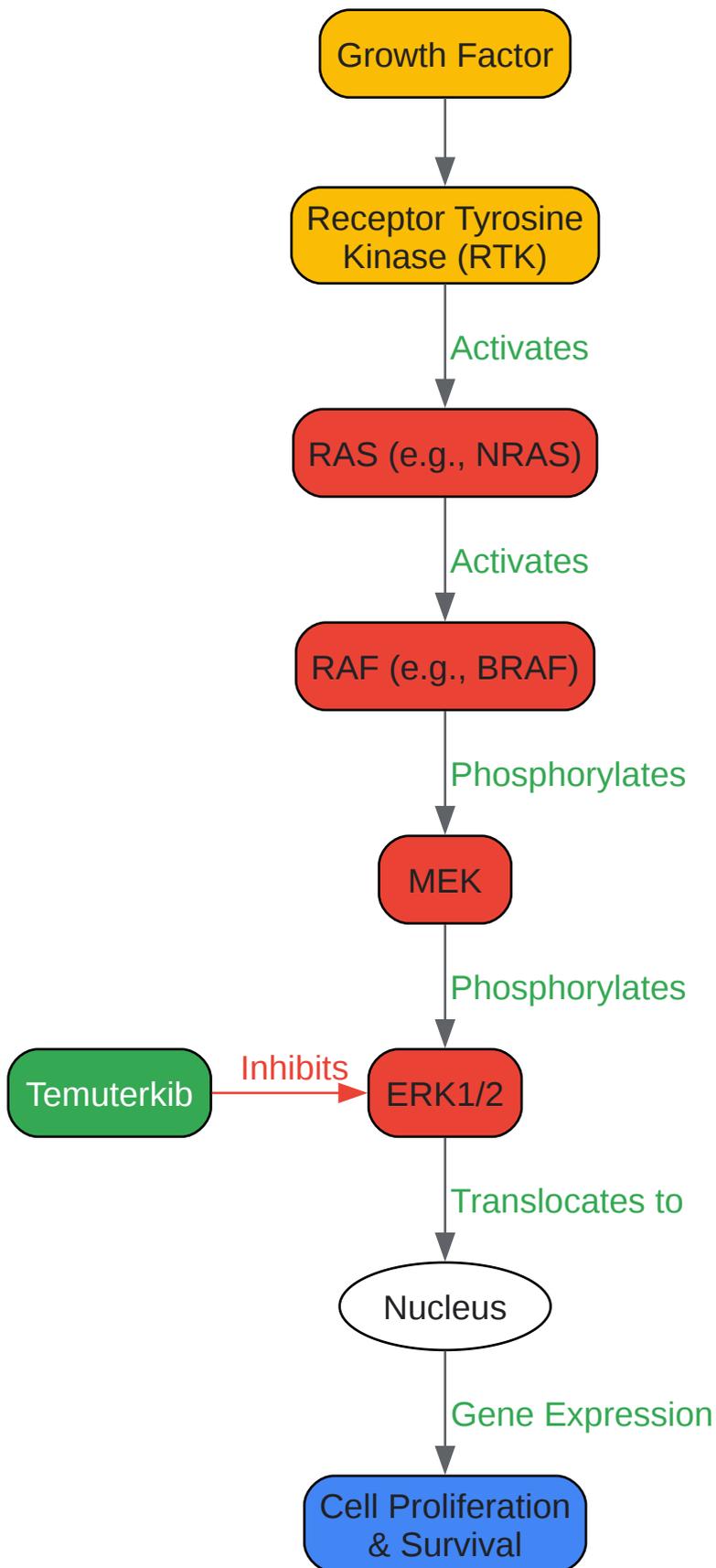
Indication	Highest Phase	Status	Location/Identifier
Non-Small Cell Lung Cancer [3]	Phase 2	Open (as of 2020)	United States
Advanced Cancer [3]	Phase 2	Open (as of 2020)	United States
Metastatic Pancreatic Cancer [3]	Phase 2	Open (as of 2020)	United States

Indication	Highest Phase	Status	Location/Identifier
Acute Myeloid Leukemia [3]	Phase 1	Open (as of 2020)	United States
Glioblastoma Multiforme [3]	Phase 1	Open (as of 2020)	United States
Recurrent Glioblastoma [3]	Phase 1	Open (as of 2020)	United States
Chronic Lymphocytic Leukemia [1]	Phase 1	Information Missing	-
Mantle-Cell Lymphoma [3]	Phase 1	Information Missing	-
Marginal Zone B-Cell Lymphoma [3]	Phase 1	Information Missing	-
Waldenstrom Macroglobulinemia [3]	Phase 1	Information Missing	-

Biomarker Focus: The development of **Temuterkib** is heavily focused on specific genetic biomarkers. **BRAF Mutation, BRAF Fusion, and BRAF V600E** are the most frequent biomarker inclusion criteria for its clinical trials [1]. This suggests a targeted therapeutic strategy for patient populations with these specific genetic alterations.

Scientific Context & Preclinical Models

The following diagram illustrates the MAPK/ERK pathway that **Temuterkib** is designed to target, providing context for its mechanism of action.



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Diagram 1: **Temuterkib** Inhibition of the MAPK/ERK Pathway. **Temuterkib** directly targets ERK1/2, the final kinases in the cascade, blocking signal transduction to the nucleus. [2] [1]

Insights from Relevant Preclinical Models

While specific protocols for **Temuterkib**'s Phase I trials are not detailed in the public search results, research into ERK pathway inhibition offers valuable methodological insights.

- **In Vivo Modeling of MAPK/ERK Inhibition:** A high-throughput screening pipeline using *Caenorhabditis elegans* has demonstrated excellent assay performance for detecting ERK inhibition, with a Z-score of 0.86 for **Temuterkib** itself [4]. This model uses fluorescence-based image analysis of vulva development, a process governed by the evolutionarily conserved MAPK/ERK pathway, as a readout for drug efficacy and toxicity [4].
- **Genetic Context of MAPK Activation:** Studies in hepatocellular carcinoma (HCC) mouse models show that the specific mutation activating the MAPK pathway (e.g., NrasG12D vs. NrasG12V) can profoundly alter the tumor microenvironment and the disease's histopathological features [5]. This underscores the importance of precise genetic stratification in trial design, as the effectiveness of a drug like **Temuterkib** may depend on the specific oncogenic driver and the resulting tumor ecosystem.

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